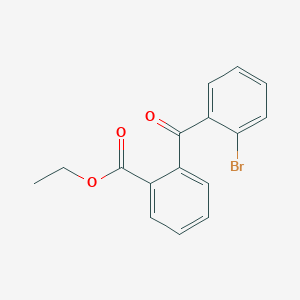

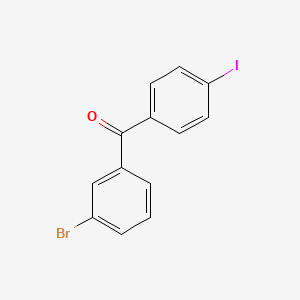

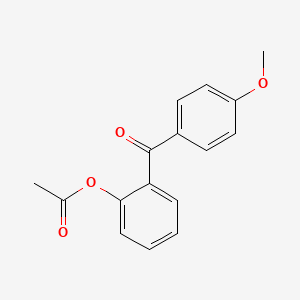

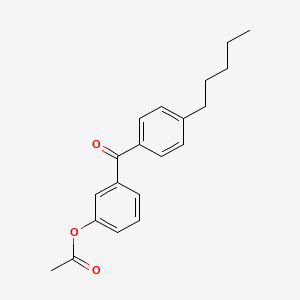

3-Acetoxy-4'-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Acetoxy-4'-pentylbenzophenone" has not been directly studied in the provided papers. However, related compounds with acetoxy groups and benzophenone structures have been investigated. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its molecular structure and antioxidant properties . Phenolic compounds with acetoxy groups have been isolated from Acacia catechu, showing free radical-scavenging activities . Additionally, the structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was elucidated using NMR spectroscopy and X-ray crystallography .

Synthesis Analysis

The synthesis of related acetoxy-containing compounds involves various strategies. For example, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone was achieved, and its hydrolysis and acetylation led to phenylpropenoic acid derivatives . Another study presented the selective synthesis of 2-hydroxy-4'-hydroxybenzophenones through annulation reactions of 3-formylchromones with penta-3,4-dien-2-ones . These methods could potentially be adapted for the synthesis of "3-Acetoxy-4'-pentylbenzophenone".

Molecular Structure Analysis

The molecular structure of acetoxy-containing compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystalline structure, and DFT calculations, which offer insights into the electronic properties and molecular geometry . These methods are essential for understanding the molecular structure of "3-Acetoxy-4'-pentylbenzophenone".

Chemical Reactions Analysis

The chemical reactivity of acetoxy-containing compounds can be explored through various reactions. For instance, the basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone yielded unexpected acid derivatives, indicating the potential for diverse chemical transformations . The reactivity of "3-Acetoxy-4'-pentylbenzophenone" could similarly be investigated to understand its behavior in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy-containing compounds, such as their antioxidant activity, can be assessed using experimental tests like the DPPH free radical scavenging test . The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These analyses are crucial for comprehensively understanding the properties of "3-Acetoxy-4'-pentylbenzophenone".

Wissenschaftliche Forschungsanwendungen

Degradation of Organic Compounds

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) indicates the growing interest in using AOPs to treat recalcitrant organic compounds in water. Such processes could be relevant to the degradation or transformation of specific benzophenones, including 3-Acetoxy-4'-pentylbenzophenone, in environmental samples or industrial effluents (Qutob et al., 2022).

Pharmacological Properties of Phenolic Compounds

The pharmacological review of Chlorogenic Acid (CGA) emphasizes the diverse biological and pharmacological effects of phenolic compounds. This suggests a potential interest in the pharmacological applications of phenolic derivatives such as 3-Acetoxy-4'-pentylbenzophenone, particularly in exploring antioxidant, anti-inflammatory, and other health-related properties (Naveed et al., 2018).

Environmental and Toxicological Concerns

Research on Benzophenone-3, a common component of sunscreen products, highlights concerns about the environmental impact and ecotoxicological risks of benzophenones. This context may be relevant for assessing the environmental safety and potential toxicological effects of 3-Acetoxy-4'-pentylbenzophenone (Kim & Choi, 2014).

Enhancing Production of Chemical Compounds

A review on strategies for enhancing the fermentative production of acetoin presents methodologies that could be applied to optimize the synthesis or biotransformation of compounds like 3-Acetoxy-4'-pentylbenzophenone. Such strategies include genetic engineering, process optimization, and product recovery methods (Xiao & Lu, 2014).

Protein Interactions

The review of protein dynamics and electrostatics in the function of p-hydroxybenzoate hydroxylase outlines the importance of protein interactions in enzymatic processes. This knowledge could inform studies on how enzymes interact with benzophenones, potentially including 3-Acetoxy-4'-pentylbenzophenone, to mediate their transformation or degradation (Entsch et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

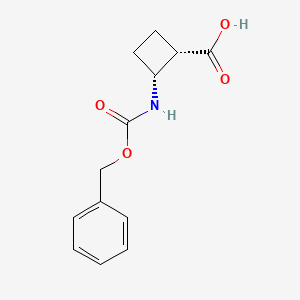

[3-(4-pentylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-7-16-10-12-17(13-11-16)20(22)18-8-6-9-19(14-18)23-15(2)21/h6,8-14H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYMPNSKZAFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641650 |

Source

|

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-pentylbenzophenone | |

CAS RN |

890099-94-2 |

Source

|

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.